Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Description
Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronate ester-functionalized nicotinic acid derivative. Its structure features a methylamino (-NHCH₃) substituent at the 2-position and a pinacol boronate ester at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(18)19-6)11(16-5)17-8-9/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPXKUAWDGDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Nicotinate Core
The nicotinate core is typically prepared by esterification of nicotinic acid or its derivatives. The methyl ester is formed by reacting nicotinic acid with methanol under acidic conditions (e.g., sulfuric acid catalyst), yielding methyl nicotinate. This step provides the pyridine ring with a carboxylate methyl ester at the 3-position (IUPAC numbering).
Introduction of the Methylamino Group
The methylamino substituent at the 2-position of the pyridine ring can be introduced via nucleophilic aromatic substitution or reductive amination strategies starting from a 2-halogenated nicotinate derivative. For example, 2-chloronicotinate esters can be reacted with methylamine or methylammonium salts under controlled conditions to install the methylamino group.
Installation of the Boronate Ester Group (Pinacol Boronate)
The key functional group, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) at the 5-position, is introduced through palladium-catalyzed borylation or Suzuki-Miyaura coupling reactions:
Suzuki-Miyaura Coupling: A halogenated methyl 2-(methylamino)nicotinate (typically 5-bromo or 5-chloro derivative) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate in an organic solvent like 1,4-dioxane or ethyl acetate. This reaction selectively installs the boronate ester at the 5-position of the pyridine ring.
Direct C–H Borylation: Alternatively, iridium- or rhodium-catalyzed direct aromatic C–H borylation methods can be employed, where the boronate ester is introduced directly onto the pyridine ring without the need for pre-functionalization with a halogen. This method uses bis(pinacolato)diboron and a suitable catalyst system under mild conditions.
Industrial and Laboratory Scale Production
Industrial synthesis often utilizes continuous flow reactors to scale up the Suzuki coupling or borylation steps. Flow chemistry allows precise control over reaction parameters such as temperature, residence time, and mixing, improving yield and purity while enhancing safety and reproducibility.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Nicotinic acid, methanol, H2SO4 (acid catalyst) | Reflux, removal of water to drive esterification |
| Amination | 2-Halogenated methyl nicotinate, methylamine | Polar aprotic solvent, elevated temperature |
| Borylation (Suzuki Coupling) | 5-Halo-methyl 2-(methylamino)nicotinate, bis(pinacolato)diboron, Pd catalyst, K2CO3 base, solvent (dioxane/ethyl acetate) | Inert atmosphere (N2 or Ar), 80–100 °C, 12–24 h |
| Direct C–H Borylation | Methyl 2-(methylamino)nicotinate, bis(pinacolato)diboron, Ir or Rh catalyst, base, solvent | Mild heating, often 50–80 °C, 12–24 h |
Detailed Research Findings and Analysis
Suzuki-Miyaura coupling remains the most established and reliable method for installing the boronate ester group on aromatic heterocycles such as nicotinates. The reaction tolerates various functional groups including amino substituents, provided conditions are optimized to avoid side reactions.
Direct C–H borylation offers a more atom-economical and step-efficient approach by eliminating the need for halogenated intermediates. However, regioselectivity can be challenging and requires careful catalyst and ligand selection.
Protection of the boronic acid as a pinacol ester is crucial for stability and handling, as free boronic acids are often prone to oxidation and polymerization.
Industrial processes leverage flow chemistry to enhance safety and scalability, particularly for palladium-catalyzed steps which require precise temperature and mixing control.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst/System | Advantages | Challenges |
|---|---|---|---|---|
| Esterification of Nicotinic Acid | Nicotinic acid, methanol, H2SO4 | Acid catalyst | Simple, high yield | Requires removal of water |
| Nucleophilic Aromatic Substitution | 2-Halo methyl nicotinate, methylamine | None or base | Straightforward amine installation | Possible competing side reactions |
| Suzuki-Miyaura Coupling | 5-Halo methyl 2-(methylamino)nicotinate, bis(pinacolato)diboron, K2CO3 | Pd(PPh3)4 or similar | High regioselectivity, well-established | Requires halogenated precursor |
| Direct C–H Borylation | Methyl 2-(methylamino)nicotinate, bis(pinacolato)diboron | Ir or Rh catalysts | Atom economical, fewer steps | Regioselectivity, catalyst cost |
| Continuous Flow Synthesis | Same as above | Flow reactor setup | Scalable, controlled conditions | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronate ester group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
The compound's structure suggests potential applications in drug development. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances its chemical properties, making it a candidate for targeting specific biological pathways. Preliminary studies indicate that it may exhibit biological activities that could be leveraged for therapeutic purposes.
b. Targeting Biological Pathways
Research indicates that Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate could interact with various biological systems. Its unique functional groups may allow it to modulate enzyme activity or receptor interactions effectively .
Material Science
a. Polymer Chemistry
The incorporation of boron-containing groups in organic compounds has implications for polymer chemistry. This compound can serve as a building block for synthesizing new materials with enhanced properties such as thermal stability and mechanical strength.
b. Sensor Development
Due to its distinct chemical properties, this compound may also find applications in the development of sensors capable of detecting specific biomolecules or environmental changes. The boron moiety can enhance the sensitivity and selectivity of such sensors.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
a. Biological Activity Studies
Research has shown that this compound exhibits promising activity against certain cancer cell lines. Its ability to modulate specific signaling pathways is currently under investigation to determine its efficacy as an anticancer agent.
b. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinate Derivatives
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups: The methylamino group in the target compound donates electrons via resonance and induction, activating the pyridine ring for electrophilic substitution. This contrasts with the chloro substituent (), which withdraws electrons, reducing reactivity in cross-couplings . The methoxycarbonyl group (present in all nicotinate derivatives) is electron-withdrawing, directing electrophiles to the boronate-substituted position .
- The amino group in Methyl 2-amino-5-(boronate)nicotinate () offers hydrogen-bonding capability, enhancing solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Boronate esters in these compounds react with aryl halides under palladium catalysis to form biaryl linkages (). The methylamino substituent may accelerate coupling rates compared to deactivating groups like chloro . Example: describes boronate esters as intermediates in synthesizing RAS inhibitors, highlighting their utility in complex molecule assembly .
- Functional Group Compatibility: The nitrile group in 2-(methylamino)-5-(boronate)nicotinonitrile () enables further transformations (e.g., reduction to amines or conversion to tetrazoles), expanding its synthetic utility .
Biological Activity
Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate (CAS: 2103352-46-9) is a synthetic organic compound notable for its complex structure and potential biological applications. Its molecular formula is , with a molecular weight of approximately 292.14 g/mol. This compound features a nicotinate backbone integrated with a boron-containing moiety, which enhances its chemical reactivity and biological activity.
Chemical Structure and Properties
The unique structural characteristics of this compound include:
- Nicotinate Backbone : Provides a platform for biological interactions.
- Tetramethyl-1,3,2-dioxaborolane Group : Enhances solubility and potential for drug-like properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.14 g/mol |
| Purity | 95% |
| Boiling Point | Predicted at 404.7 °C |
| Density | Predicted at 1.13 g/cm³ |
| pKa | Approximately 4.73 |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities that could be relevant in medicinal chemistry:
- Neuroprotective Effects : Similar compounds have shown protective effects against neuronal degeneration.
- Inhibition of Kinases : The compound may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell survival and proliferation.
Table 2: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Neuroprotection | Potential to protect neurons from degeneration |
| Kinase Inhibition | May inhibit specific kinases affecting pathways |
| Antioxidant Properties | Potential to reduce oxidative stress in cells |
Neuroprotective Studies
In studies involving similar compounds with neuroprotective properties:
- K252a , a known neuroprotective agent, has been shown to inhibit MLK3 activity effectively. The mechanisms involved include activation of neurotrophic signaling pathways such as Akt and ERK that support neuronal survival and growth .
Pharmacological Implications
Research indicates that compounds with structural similarities to this compound have demonstrated:
- Dose-dependent protection in animal models against neurodegenerative diseases.
- Facilitation of neurite outgrowth , suggesting potential applications in regenerative medicine.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?
- Methodological Answer : The synthesis typically involves two steps:
Borylation : A nicotinic acid derivative undergoes palladium-catalyzed borylation using bis(pinacolato)diboron to introduce the boronate ester group .
Esterification : The intermediate is treated with methanol under acidic conditions to form the methyl ester.
Key reaction conditions include anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent boronate hydrolysis. Purity is verified via HPLC (>95%) and NMR (e.g., δ 1.3 ppm for pinacol methyl groups) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the methylamino group (δ ~2.8 ppm, singlet) and aromatic protons (δ 8.1–8.5 ppm). Boronate ester peaks appear at δ 1.3 ppm (pinacol methyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 279.1) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length analysis, particularly for the boron-oxygen bonds .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under an inert atmosphere (e.g., argon). Avoid prolonged exposure to moisture, as hydrolysis of the boronate ester can occur. For long-term storage (>6 months), keep at -80°C .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura cross-coupling with this compound be minimized?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance selectivity .
- Base Selection : Potassium carbonate (K₂CO₃) in DMF at 80–110°C minimizes protodeboronation .
- Solvent Control : Anhydrous THF reduces hydrolysis risks. Pre-purge solvents with nitrogen to eliminate oxygen .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or LC-MS to detect intermediates .
Q. What strategies resolve discrepancies in reaction yields under varying conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal parameters. For example, higher Pd concentrations (2–5 mol%) improve yields in sterically hindered couplings .
- Contradiction Analysis : If yields drop unexpectedly, check for:
- Moisture Contamination : Use Karl Fischer titration to quantify water in solvents .
- Oxidative Byproducts : Add antioxidants (e.g., BHT) or reduce reaction time to prevent boronate oxidation .
Q. How does the methylamino substituent influence reactivity compared to other amino groups in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The methylamino group donates electron density via resonance, activating the pyridine ring for electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO₂), which deactivate the ring .
- Steric Effects : The methyl group introduces minimal steric hindrance, enabling efficient transmetallation in Suzuki reactions. Compare with bulkier tert-butylamino derivatives, which may slow coupling kinetics .
Application-Oriented Questions
Q. What are the emerging applications of this compound in materials science?
- Methodological Answer :
- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling to enhance conductivity. For example, copolymerization with thiophene derivatives improves thermal stability (Tg > 200°C) .
- Surface Functionalization : Use as a boronate anchor for self-assembled monolayers (SAMs) on metal oxides (e.g., TiO₂) for sensor development .
Q. Can this compound serve as a precursor for bioactive molecules?
- Methodological Answer :
- Drug Discovery : Modify the nicotinate core to synthesize kinase inhibitors. For example, replace the methyl ester with a hydroxamic acid group to target HDAC enzymes .
- Boron Neutron Capture Therapy (BNCT) : The boronate group can be functionalized with tumor-targeting moieties (e.g., folate conjugates) for localized radiation therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
